molecular formula C17H16F2N4O B14928451 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14928451
M. Wt: 330.33 g/mol
InChI Key: AWPRVYKHUYRSPI-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a high-purity chemical compound supplied for research purposes. This pyrazolo[1,5-a]pyrimidine derivative is part of a class of substituted heterocyclic compounds investigated for their potential in various therapeutic areas. Scientific literature indicates that related pyrazole carboxamide compounds exhibit significant biological activity by targeting critical mitochondrial functions. Studies on analogous structures have shown they can disrupt the mitochondrial membrane potential and inhibit key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This mechanism leads to the disruption of energy metabolism in cells, making this class of compounds a subject of interest for further pharmacological investigation . Patents covering substituted pyrazolo[1,5-a]pyrimidines describe their utility in the treatment of a range of medical disorders, highlighting their potential as core scaffolds in drug discovery . Researchers are exploring these compounds for various applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C17H16F2N4O

Molecular Weight

330.33 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H16F2N4O/c1-3-11-5-4-6-12(8-11)22-17(24)13-9-20-23-14(15(18)19)7-10(2)21-16(13)23/h4-9,15H,3H2,1-2H3,(H,22,24)

InChI Key

AWPRVYKHUYRSPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Derivatives

Ethyl 4-cyano-1-aryl-pyrazol-5-ylimidoformate derivatives undergo cyclization with reagents such as triethyl orthoacetate or formate to form the pyrazolo[1,5-a]pyrimidine ring. For instance, heating ethyl 4-cyano-1-(p-tolyl)-1H-pyrazol-5-ylimidoformate with triethyl orthoacetate in dioxane at reflux yields 5-methylpyrazolo[3,4-d]pyrimidine derivatives. This method leverages Dimroth rearrangement under basic conditions (e.g., piperidine) to ensure thermodynamic stability of the product.

Intermediate Utilization

Alternative routes involve synthesizingtriazolo[1,5-a]pyrimidine intermediates, which are subsequently functionalized. For example, reacting hydrazine derivatives with α,β-unsaturated esters in the presence of sodium iodide and methylhydrazine achieves cyclization with high regioselectivity. This method is critical for introducing nitrogen-rich substituents while minimizing isomer formation.

Regioselective Introduction of Difluoromethyl and Methyl Groups

Difluoromethylation at Position 7

The difluoromethyl group is introduced via 2,2-difluoroacetyl halide intermediates. In a patented method, 2,2-difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., dimethylamino acrylate) under low-temperature conditions (−30°C) to form α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine in dichloromethane yields the difluoromethyl-substituted pyrazole ring, which is integrated into the pyrimidine core during later stages. This step achieves a 96:4 ratio of desired isomer to byproduct.

Methyl Group Incorporation at Position 5

Triethyl orthoacetate is employed to introduce the methyl group at position 5. Heating the pyrazolo[1,5-a]pyrimidine precursor with triethyl orthoacetate in dioxane at reflux for 5 hours affords the 5-methyl derivative with 80% yield. The reaction’s success hinges on strict temperature control (80–100°C) and the use of anhydrous solvents to prevent hydrolysis.

Carboxamide Functionalization at Position 3

Carboxylic Acid Activation

The carboxylic acid at position 3 is activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treating 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with SOCl₂ in dichloromethane at 0°C generates the corresponding acid chloride, which is isolated in near-quantitative yield.

Coupling with 3-Ethylaniline

The activated acid chloride reacts with 3-ethylaniline in the presence of a base (e.g., triethylamine) to form the carboxamide. Optimal conditions involve stirring the mixture in tetrahydrofuran (THF) at room temperature for 12 hours, followed by recrystallization from ethanol/water to achieve >99% purity.

Optimization and Purification Techniques

Isomer Control

Isomeric byproducts are minimized through solvent selection and catalytic additives. For example, using sodium iodide in DMF during cyclization steps reduces isomer formation from 10% to <4%. Additionally, recrystallization from 40% aqueous ethanol increases the purity of the final carboxamide to 99.7%.

Yield Enhancement

Key factors improving yields include:

  • Catalyst Use : Sodium iodide enhances reaction rates and selectivity during cyclization.
  • Temperature Gradients : Stepwise heating (50°C → 80°C) during cyclization prevents premature decomposition.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane) improve reagent solubility and reaction homogeneity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H-NMR : The difluoromethyl group (–CF₂H) appears as a triplet at δ 6.1–6.3 ppm (J = 54 Hz).
  • 13C-NMR : The carboxamide carbonyl resonates at δ 165–168 ppm, while the pyrimidine C-5 methyl group appears at δ 20–22 ppm.
  • MS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ = 401.1 for C₁₈H₁₈F₂N₄O).

Crystallographic Data

X-ray diffraction of analogous compounds reveals envelope conformations in the dihydropyrimidine ring, with dihedral angles of 83.94° between aromatic planes. These structural insights confirm regioselective substitution patterns.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Isomer Ratio
Cyclocondensation Triethyl orthoacetate, Piperidine 80 98.5 95:5
Catalytic Cyclization Sodium iodide, Methylhydrazine 78.3 99.7 96:4
Acid Chloride Coupling SOCl₂, 3-Ethylaniline 85 99.9 N/A

Chemical Reactions Analysis

Functionalization Reactions

The compound’s difluoromethyl group and heterocyclic core enable diverse chemical modifications:

  • Formylation :
    Vilsmeier-Haack reagents or formyl chloride can introduce formyl groups at nucleophilic positions (e.g., position 3), as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives .

  • Oxidation :
    The difluoromethyl group may undergo oxidation to form carbonyl derivatives under controlled conditions (e.g., using KMnO₄).

  • Substitution Reactions :
    The pyrazolo[1,5-a]pyrimidine core is susceptible to nucleophilic substitution, particularly at positions 2, 5, and 7. For instance, halogenated derivatives can react with amines or thiols to form bioisosteric analogs .

Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

Reaction TypeConditionsKey ObservationsSource
Cyclization (Microwave)120°C, 20 min, microwaveSelective formation of 7-amino isomers
Coupling (Amide Bond)EDCl, HOBt, DMF, RTHigh yield of carboxamide derivatives
FormylationVilsmeier-Haack reagent, THFSubstrate-dependent yields (40–90%)

Table 2: Functionalization Trends

PositionReaction TypeFunctional Group AddedBiological ImpactSource
3Coupling (Amide)N-(3-ethylphenyl)Enhanced kinase binding
7OxidationCarbonyl groupIncreased polarity

Biological and Chemical Implications

The compound’s difluoromethyl group and pyrazolo[1,5-a]pyrimidine core contribute to its stability and biological activity. For example:

  • Janus Kinase Inhibition : The carboxamide moiety and aromatic substituents enable binding to kinase active sites, modulating signaling pathways.

  • Electron-Withdrawing Effects : Fluorine atoms in the difluoromethyl group enhance lipophilicity and metabolic stability, critical for pharmacokinetic profiles.

Scientific Research Applications

7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system comprising fused pyrazole and pyrimidine rings. The difluoromethyl group and the ethylphenyl substituent enhance the compound's stability and biological activity. Due to these characteristics, it is of interest in medicinal chemistry and material science.

General properties

  • Molecular Formula C17H16F2N4OC_{17}H_{16}F_2N_4O
  • Exhibits significant biological activity through interaction with molecular targets like enzymes or receptors.
  • The compound binds to these targets, modulating their activity and leading to biological effects.
  • Its mechanism of action may involve the inhibition of enzymatic pathways or receptor modulation, making it a candidate for therapeutic applications.

Applications

The unique properties of this compound make it suitable for various applications:

  • Interaction studies These studies focus on how this compound engages with biological targets at the molecular level, providing insights into its mechanism of action by revealing how it modulates enzyme activity or receptor function. Such investigations are crucial for understanding its therapeutic potential and guiding further development in drug design.
  • Medicinal Chemistry The compound is of interest in medicinal chemistry due to its diverse chemical properties and potential applications. Its distinctiveness contributes to its potential as a valuable compound in medicinal chemistry and related fields.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Position 5 Substituent Position 7 Substituent Position 3 Substituent Biological Activity (IC50 or Inhibition) Reference
Target Compound Methyl Difluoromethyl N-(3-Ethylphenyl)carboxamide Under investigation N/A
I194496 (CAS: N/A) 4-Methoxyphenyl Difluoromethyl N-(4-[(2-Methoxyanilino)sulfonyl]phenyl) CSE inhibition (IC50 ~ 25 µM for Cat K)
445230-21-7 4-Methoxyphenyl Difluoromethyl N-(2-Phenylethyl)carboxamide Not reported
7o (c-Src inhibitor) Cyclopropyl 2-Amino-2-methylpropylamino 3,5-Dimethoxyphenylamino c-Src kinase inhibition (Potent activity)
8b (X-ray characterized) Methyl 4-Methoxyphenyl N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol) Antiviral/Anticancer (Docking studies)
Ethyl ester derivative (CAS:937605-92-0) 3-Methoxyphenyl Trifluoromethyl Ethyl ester Intermediate in synthesis

Key Observations:

Position 7 Substituents: The difluoromethyl group in the target compound and I194496 improves metabolic stability compared to trifluoromethyl (e.g., CAS:937605-92-0) or cyclopropylamino groups .

Position 5 Substituents :

  • Methyl (target compound) and 4-methoxyphenyl (I194496) groups balance steric bulk and hydrophobicity. Larger aryl groups (e.g., 4-chlorophenyl in ) may reduce solubility but improve target affinity .

Position 3 Carboxamide Variations: N-(3-Ethylphenyl) in the target compound provides moderate steric hindrance compared to N-(2-phenylethyl) (445230-21-7) or N-(4-methylphenyl) (). Aryl amino groups (e.g., 3,5-dimethoxyphenylamino in 7o) enhance hydrogen bonding with kinase ATP-binding pockets .

Biological Activity

The compound 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16F2N4OC_{17}H_{16}F_2N_4O with a molecular weight of approximately 348.34 g/mol. The presence of difluoromethyl and ethyl phenyl substituents contributes to its unique biological profile.

PropertyValue
Molecular FormulaC₁₇H₁₆F₂N₄O
Molecular Weight348.34 g/mol
CAS Number438218-14-5
StructureStructure

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. The compound has shown promising inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231, which are models for breast cancer. In vitro assays indicated that derivatives with similar structures exhibit IC50 values in the micromolar range, suggesting significant cytotoxicity.

  • Case Study : A study demonstrated that pyrazolo derivatives with halogen substitutions exhibited enhanced cytotoxic effects compared to their non-halogenated counterparts. Specifically, compounds with bromine and chlorine showed synergistic effects when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory and Analgesic Effects

The compound's structural features may also confer anti-inflammatory properties. Pyrazolo derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.

  • Research Findings : A recent review summarized the anti-inflammatory activities of various pyrazole derivatives, indicating that compounds with a methyl group at the 5-position exhibited significant inhibition of inflammation in animal models .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against several bacterial strains. Pyrazolo derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies reported that certain pyrazolo compounds demonstrated MIC values lower than 100 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components:

  • Difluoromethyl Group : Enhances lipophilicity and potentially increases cellular uptake.
  • Ethyl Phenyl Substituent : May contribute to selective binding to target proteins involved in cancer proliferation.
  • Methyl Group at Position 5 : Has been associated with improved anti-inflammatory activity.

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